molecular formula C14H13NO3 B5689117 3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid

3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid

Cat. No. B5689117
M. Wt: 243.26 g/mol
InChI Key: WHQPHLFUQUQLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid, also known as AHMQ, is a quinolinecarboxylic acid derivative that has been studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid is not fully understood, but it is thought to involve the inhibition of bacterial and fungal cell wall synthesis. It has also been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been found to reduce the expression of genes involved in inflammation and to inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid has several advantages as a research tool. It is relatively easy to synthesize and has been found to be stable under a range of conditions. It has also been shown to be effective at low concentrations, making it a cost-effective option for research. However, one limitation of 3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid. One area of interest is its potential use as an antimicrobial agent, particularly against drug-resistant bacteria. Another area of interest is its potential as an anti-inflammatory agent, which could have applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Further research is also needed to fully understand the mechanism of action of 3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid and to identify any potential side effects or toxicity.

Synthesis Methods

3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid can be synthesized through a multistep process involving the reaction of 2-methylquinoline with allyl bromide, followed by oxidation and carboxylation. This method has been described in detail in various scientific publications and has been found to yield high purity 3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid.

Scientific Research Applications

3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid has been studied extensively for its potential therapeutic applications. It has been found to exhibit antimicrobial activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines in vitro and in animal models.

properties

IUPAC Name

2-methyl-4-oxo-3-prop-2-enyl-1H-quinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-3-4-10-8(2)15-12-6-5-9(14(17)18)7-11(12)13(10)16/h3,5-7H,1,4H2,2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQPHLFUQUQLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-methyl-3-(prop-2-en-1-yl)quinoline-6-carboxylic acid

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